4-Ethylcyclohexane-1-sulfonyl chloride
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Overview
Description
4-Ethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylcyclohexane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 4-ethylcyclohexanol. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled temperature conditions to avoid overreaction and decomposition .
Another method involves the oxidation of 4-ethylcyclohexane-1-thiol using reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) to form the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethylcyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: It can be reduced to the corresponding sulfonic acid or oxidized to form sulfonyl fluorides.
Common Reagents and Conditions
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonyl Fluorides: Formed by oxidation.
Scientific Research Applications
4-Ethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethylcyclohexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO2Cl) is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonyl Chloride: Similar in structure but lacks the ethyl group, making it less sterically hindered.
4-Chlorocyclohexane-1-sulfonyl Chloride: Contains a chlorine substituent instead of an ethyl group, affecting its reactivity and steric properties.
Uniqueness
4-Ethylcyclohexane-1-sulfonyl chloride is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of specific compounds where steric hindrance plays a crucial role in the reaction mechanism .
Properties
Molecular Formula |
C8H15ClO2S |
---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
4-ethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
CSHIHKKXMLGRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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